REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].I[CH2:9][CH3:10].[H-].[Na+]>CN(C=O)C>[CH2:9]([N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was then added with chloroform
|
Type
|
WASH
|
Details
|
by washing with water and saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (chloroform/methanol)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |